molecular formula C6H15ClN2O B6168598 2-amino-N-methylpentanamide hydrochloride CAS No. 2727902-97-6

2-amino-N-methylpentanamide hydrochloride

Cat. No. B6168598
CAS RN: 2727902-97-6
M. Wt: 166.6
InChI Key:
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Description

2-Amino-N-methylpentanamide hydrochloride (2-AMPHC) is an organic compound belonging to the amide class of compounds. It is a white, crystalline solid with a molecular weight of 215.62 g/mol. 2-AMPHC is a derivative of the amino acid glycine, and is an important precursor in the synthesis of many pharmaceuticals and other chemicals. It is also used as a reagent in biochemical and physiological experiments.

Mechanism of Action

2-amino-N-methylpentanamide hydrochloride is a weak base that binds to the carboxyl group of amino acids, forming a salt. This salt is then hydrolyzed to form an amide bond between the amino acid and the carboxyl group. This amide bond is then further hydrolyzed to form a peptide bond, which links two amino acids together.
Biochemical and Physiological Effects
2-amino-N-methylpentanamide hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-amino-N-methylpentanamide hydrochloride can inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. In vivo studies have shown that 2-amino-N-methylpentanamide hydrochloride can affect the activity of several proteins involved in cell signaling pathways, such as the MAPK and JAK-STAT pathways. In addition, 2-amino-N-methylpentanamide hydrochloride can affect the expression of several genes, including those involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

2-amino-N-methylpentanamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of 2-amino-N-methylpentanamide hydrochloride is that it is a relatively weak base, and thus its activity is limited to a few enzymes and proteins.

Future Directions

In the future, 2-amino-N-methylpentanamide hydrochloride may be used in the development of new drugs and other chemicals. It may also be used to study the structure and function of proteins, as well as to study the mechanisms of enzyme inhibition and protein folding. In addition, 2-amino-N-methylpentanamide hydrochloride may be used to study the effects of drugs on cell signaling pathways and gene expression. Finally, 2-amino-N-methylpentanamide hydrochloride may be used in the development of new methods for the synthesis of peptides and proteins.

Synthesis Methods

2-amino-N-methylpentanamide hydrochloride can be synthesized from glycine and chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90 °C. The reaction produces 2-amino-N-methylpentanamide hydrochloride and sodium chloride as the by-products.

Scientific Research Applications

2-amino-N-methylpentanamide hydrochloride is used as a reagent in many biochemical and physiological experiments. It is used in the synthesis of many pharmaceuticals, including antifungal and antiviral drugs, as well as in the synthesis of various other chemicals. It is also used in the synthesis of peptides, proteins, and other biomolecules. In addition, 2-amino-N-methylpentanamide hydrochloride is used in the study of enzyme kinetics, enzyme inhibition, and protein folding.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-methylpentanamide hydrochloride involves the reaction of N-methyl-1-pentanamine with chloroacetyl chloride, followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "N-methyl-1-pentanamine", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: N-methyl-1-pentanamine is reacted with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form 2-chloro-N-methylpentanamide.", "Step 2: The resulting product is then hydrolyzed with water to form 2-amino-N-methylpentanamide.", "Step 3: The final step involves acidification of the product with hydrochloric acid to obtain 2-amino-N-methylpentanamide hydrochloride." ] }

CAS RN

2727902-97-6

Product Name

2-amino-N-methylpentanamide hydrochloride

Molecular Formula

C6H15ClN2O

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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